Methyl buta-2,3-dienoate
Overview
Description
Methyl buta-2,3-dienoate, also known as methyl 2,3-butadienoate, is an organic compound with the molecular formula C5H6O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a butadiene moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl buta-2,3-dienoate can be synthesized through several methods. One common method involves the esterification of buta-2,3-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of propargyl alcohol with carbon monoxide and methanol in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the final product. The use of advanced catalytic systems and process optimization techniques allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl buta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. This is typically achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Buta-2,3-dienoic acid, buta-2,3-dienal.
Reduction: Buta-2,3-dienol, butane.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl buta-2,3-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl buta-2,3-dienoate involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. In substitution reactions, the ester group is replaced by nucleophiles through a nucleophilic attack mechanism.
Comparison with Similar Compounds
Methyl buta-2,3-dienoate can be compared with other similar compounds such as:
Methyl buta-1,3-dienoate: This compound has a similar structure but differs in the position of the double bonds. It exhibits different reactivity and applications.
Ethyl buta-2,3-dienoate: Similar to this compound but with an ethyl ester group. It has slightly different physical and chemical properties.
Methyl buta-2,3-dienamide: This compound has an amide group instead of an ester group, leading to different reactivity and applications.
This compound is unique due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
InChI |
InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLAQPZTQQBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18913-35-4 | |
Record name | Buta-2,3-dienoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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